1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is a pyrazole derivative characterized by its unique trifluoropropyl group Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
It is used in the synthesis of diaryl ether inhibitors ofToxoplasma gondii enoyl reductase . Enoyl reductase is an enzyme involved in the fatty acid synthesis pathway in many organisms, including fungi and bacteria .
Mode of Action
Based on its use in the synthesis of inhibitors of toxoplasma gondii enoyl reductase, it can be inferred that it may interact with this enzyme, potentially inhibiting its function .
Biochemical Pathways
Inhibition of this enzyme could disrupt the production of fatty acids, affecting the growth and survival of the organism .
Pharmacokinetics
Its physical and chemical properties such as melting point (203 °c), boiling point (2856±400 °C), and solubility in DMSO and Methanol can influence its bioavailability and pharmacokinetics.
Result of Action
Given its role in the synthesis of inhibitors of toxoplasma gondii enoyl reductase, it may contribute to the inhibition of this enzyme, potentially disrupting fatty acid synthesis and affecting the growth and survival of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One common method starts with sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer. The cyclization reaction is carried out in a mixed solvent of methanol and water, yielding the final product .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The use of cheap and readily available raw materials, moderate reaction conditions, and convenient operations make this method suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents suitable for the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the synthesis of inhibitors for enzymes like Toxoplasma gondii enoyl reductase.
Medicine: The compound is involved in the development of antifungal agents and other pharmaceuticals.
Industry: It is an intermediate in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors.
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of antifungal agents.
Uniqueness
1-Methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is unique due to its trifluoropropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds with specific biological activities .
Properties
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-4-5(7(14)15)6(12-13)2-3-8(9,10)11/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKHOQYVYUWUBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCC(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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